molecular formula C11H7N5O4 B5779838 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

Cat. No. B5779838
M. Wt: 273.20 g/mol
InChI Key: RXFDXRUXTWWMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one inhibits NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in NO production. The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have both beneficial and detrimental effects on physiological processes.
Biochemical and Physiological Effects:
The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have various biochemical and physiological effects. The compound has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, the inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one can also lead to detrimental effects, such as impaired wound healing and increased susceptibility to infections.

Advantages and Limitations for Lab Experiments

The use of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one in lab experiments has several advantages. It is a potent and selective inhibitor of NOS, making it a valuable tool for studying the role of NO in physiological processes. It is also relatively easy to synthesize and has a high yield. However, the compound has some limitations, such as its potential toxicity and the need for careful dosing to avoid unwanted effects.

Future Directions

There are several future directions for research on 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one. One direction is to investigate the potential therapeutic applications of the compound in various diseases, such as hypertension, inflammation, and cancer. Another direction is to study the effects of the compound on other physiological processes, such as neurotransmission and immune function. Additionally, research can be conducted to develop more potent and selective NOS inhibitors based on the structure of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one.
Conclusion:
7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one is a valuable tool for studying the role of NO in physiological processes. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. The compound has potential therapeutic applications in various diseases and can be used to develop more potent and selective NOS inhibitors. However, careful dosing and toxicity concerns must be taken into consideration when using the compound in lab experiments.

Synthesis Methods

The synthesis of 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4,5-dihydro-1,2,4-oxadiazol-3-one in the presence of acetic acid. Another method involves the reaction of 4-nitrophenylhydrazine with 2,3-dichloroquinoxaline in the presence of sodium hydroxide. The yield of the compound using these methods is usually high, and the purity can be increased by recrystallization.

Scientific Research Applications

7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been widely used in scientific research due to its ability to inhibit nitric oxide synthase (NOS) activity. NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. The inhibition of NOS by 7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one has been shown to have therapeutic potential in various diseases, including cardiovascular diseases, inflammation, and cancer.

properties

IUPAC Name

7-(4-nitrophenyl)-1,3-dihydro-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4/c17-9-5-8(12-10-11(13-9)15-20-14-10)6-1-3-7(4-2-6)16(18)19/h1-5H,(H,12,14)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDXRUXTWWMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N=C3C(=N2)NON3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-nitrophenyl)-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one

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